molecular formula C13H13ClN2 B10844705 5-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine

5-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine

Cat. No.: B10844705
M. Wt: 232.71 g/mol
InChI Key: DREAHDLCWZKIJL-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been actively researched due to their potential therapeutic applications, particularly in the treatment of diseases such as cancer, Alzheimer’s disease, and bacterial infections . The compound’s structure includes a chlorine atom and an amine group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine typically involves the chlorination of 1,2,3,4-tetrahydroacridine. One common method is the reaction of 1,2,3,4-tetrahydroacridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine involves its interaction with biological targets such as DNA and enzymes. The compound can intercalate into double-stranded DNA, disrupting the helical structure and interfering with DNA-related processes. Additionally, it inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine is unique due to the presence of the chlorine atom, which enhances its chemical reactivity and biological activity. This compound’s ability to inhibit acetylcholinesterase and intercalate into DNA makes it a valuable candidate for therapeutic applications, particularly in neurodegenerative diseases and cancer research .

Properties

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

5-chloro-1,2,3,4-tetrahydroacridin-9-amine

InChI

InChI=1S/C13H13ClN2/c14-10-6-3-5-9-12(15)8-4-1-2-7-11(8)16-13(9)10/h3,5-6H,1-2,4,7H2,(H2,15,16)

InChI Key

DREAHDLCWZKIJL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C3C=CC=C(C3=N2)Cl)N

Origin of Product

United States

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